molecular formula C9H16ClNO2 B3038115 2-(Quinuclidin-3-yl)acetic acid hydrochloride CAS No. 75208-56-9

2-(Quinuclidin-3-yl)acetic acid hydrochloride

Cat. No. B3038115
CAS RN: 75208-56-9
M. Wt: 205.68 g/mol
InChI Key: HCMSYUHZEXYCNS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-(Quinuclidin-3-yl)acetic acid hydrochloride is represented by the InChI code: InChI=1S/C9H15NO2.ClH/c11-9(12)5-8-6-10-3-1-7(8)2-4-10;/h7-8H,1-6H2,(H,11,12);1H. The presence of the carboxylic acid group in 2-QAA HCl makes it a potentially valuable building block for further chemical modifications.

Scientific Research Applications

Muscarinic Acetylcholine Receptor Modulator

Aceclidine hydrochloride is a modulator of the M3 muscarinic acetylcholine receptor and a M1 receptor agonist . This makes it potentially useful in research related to these receptors, which play crucial roles in the nervous system.

Cycloplegic Agent

As a cycloplegic agent, Aceclidine hydrochloride can be used in research related to eye disorders. Cycloplegic agents temporarily paralyze the ciliary muscle in the eye, which can be useful in certain diagnostic procedures .

Surfactant

Aceclidine hydrochloride acts as a surfactant , which means it can reduce surface tension. This property could be useful in a variety of research fields, including materials science and biochemistry.

Tonicity Adjustor

As a tonicity adjustor, Aceclidine hydrochloride can be used in research related to osmosis and cell membrane permeability .

Viscosity Enhancer and Antioxidant

Aceclidine hydrochloride can optionally act as a viscosity enhancer and an antioxidant . These properties could be useful in a variety of research fields, including pharmaceutical formulation and materials science.

Potential Therapeutic Applications

The quinuclidine scaffold, a core component of 2-QAA HCl, is present in several established and potential therapeutics. These include memantine, an N-methyl-D-aspartate (NMDA) receptor antagonist used to treat Alzheimer’s disease, and amantadine, an antiviral medication with additional potential in Parkinson’s disease treatment.

Building Block for Drug Discovery

The presence of the carboxylic acid group in 2-QAA HCl makes it a potentially valuable building block for further chemical modifications, aiming to develop novel drugs with improved properties.

Research of Various Eye Disorders

Aceclidine hydrochloride has the potential for the research of disorders such as refractive errors of the eye, xerostomia, Sjogren’s syndrome, glaucoma, conjunctivitis, lacrimal gland disease, and esotropia .

Safety And Hazards

The safety information available indicates that 2-(Quinuclidin-3-yl)acetic acid hydrochloride may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The signal word for this compound is "Warning" .

properties

IUPAC Name

2-(1-azabicyclo[2.2.2]octan-3-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c11-9(12)5-8-6-10-3-1-7(8)2-4-10;/h7-8H,1-6H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMSYUHZEXYCNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Quinuclidin-3-yl)acetic acid hydrochloride

CAS RN

75208-56-9
Record name 1-Azabicyclo[2.2.2]octane-3-acetic acid, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75208-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

A mixture of methyl quinuclidin-3-ylideneacetate hydrochloride (Example 18, Step 1) (2 g), ethanol (50 ml), 2M hydrochloric acid (5 ml) and 10% Pd/C (1 g) was stirred for 24 hours under H2 at atmospheric pressure, filtered through celite and evaporated to dryness. The residue was dissolved in concentrated hydrochloric acid (10 ml). heated at 60° C. for 18 hours, treated with a further 10 ml of concentrated hydrochloric acid, heated at 80° C. for 6 hours and evaporated to dryness. The residue was kept under vacuum over P2O5 for 3 days to give the title compound as a white solid (1.8 g); MS (+ve ion electrospray) m/z 170 (MH+, 100%).
Name
methyl quinuclidin-3-ylideneacetate hydrochloride
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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